molecular formula C21H19N3O4S2 B2747994 2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 1261013-17-5

2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide

Cat. No. B2747994
CAS RN: 1261013-17-5
M. Wt: 441.52
InChI Key: KADDOORVWMLFJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H19N3O4S2 and its molecular weight is 441.52. The purity is usually 95%.
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Scientific Research Applications

Anti-inflammatory and Analgesic Activities

Studies on pyrimidine derivatives have demonstrated significant anti-inflammatory and analgesic properties. For instance, Sondhi et al. (2009) synthesized a range of pyrimidine derivatives and found that some compounds exhibited considerable anti-inflammatory and analgesic activities at specific dosages. This suggests potential applications of similar compounds in the development of new therapeutic agents targeting inflammation and pain management Sondhi, Dinodia, Rani, Shukla, Raghubir, 2009.

Antitumor Activity

The synthesis and evaluation of antitumor activity of new pyrimidine derivatives have been a focus of research. Hafez and El-Gazzar (2017) synthesized novel thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, finding that many of the synthesized compounds showed potent anticancer activity against various human cancer cell lines. This highlights the potential of pyrimidine derivatives in cancer research and therapy Hafez, El-Gazzar, 2017.

Antimicrobial Activity

The search for new antimicrobial agents has led to the exploration of pyrimidine derivatives. A study by Hossan et al. (2012) on the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings demonstrated good antibacterial and antifungal activities, comparable to streptomycin and fusidic acid. This suggests the utility of pyrimidine derivatives in developing new antimicrobial drugs Hossan, Abu-Melha, Al-Omar, Amr, 2012.

Anticonvulsant Agents

Pyrimidine derivatives have also been investigated for their anticonvulsant properties. Severina et al. (2020) synthesized new thioacetamide derivatives of 4,6-dimethyl-2-thiopyrimidine and evaluated them as possible anticonvulsants. The study highlighted moderate anticonvulsant activity in some compounds, indicating potential applications in treating seizure disorders Severina, Skupa, Voloshchuk, Georgiyants, 2020.

properties

IUPAC Name

2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S2/c1-28-17-7-3-2-6-15(17)22-18(25)13-24-16-9-12-30-19(16)20(26)23(21(24)27)10-8-14-5-4-11-29-14/h2-7,9,11-12H,8,10,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADDOORVWMLFJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CS4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide

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